N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine
Description
N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine is a fluorinated piperidine derivative featuring a 6-(trifluoromethyl)pyridin-3-yl substituent. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the piperidine core provides conformational flexibility for binding to biological targets.
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-16-9-4-6-18(7-5-9)10-2-3-11(17-8-10)12(13,14)15/h2-3,8-9,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJKFFHNKDLGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Insights
Substituent Effects on Bioactivity
Trifluoromethyl Position :
N-Substitution :
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What are the established synthetic routes for N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine?
Answer:
The synthesis typically involves coupling reactions between pyridine and piperidine precursors. A common route includes:
- Step 1: Reacting 6-(trifluoromethyl)pyridin-3-ylboronic acid with a substituted piperidine under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, base) to form the core structure .
- Step 2: Introducing the methylamine group via nucleophilic substitution or reductive amination, using reagents like methylamine and NaBHCN under inert atmospheres .
Optimization Tips: - Use cesium carbonate as a base to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .
- Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]+ observed in similar syntheses) .
Basic: How is the structural integrity of this compound verified?
Answer:
Key analytical techniques include:
- H/C NMR: Confirm substituent positions (e.g., trifluoromethyl pyridine protons at δ 8.5–9.0 ppm; piperidine methyl groups at δ 2.2–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ at 273.3 g/mol for analogs) .
- HPLC: Assess purity (>95% by area under the curve, using C18 columns and acetonitrile/water gradients) .
Advanced: How does the trifluoromethyl group impact bioavailability and target binding?
Answer:
The trifluoromethyl group enhances:
- Lipophilicity: Increases membrane permeability (logP ~2.5 for analogs) .
- Metabolic Stability: Reduces oxidative degradation via electron-withdrawing effects .
- Target Affinity: Engages in hydrophobic interactions with enzyme pockets (e.g., kinases, GPCRs). Computational docking studies suggest improved binding entropy due to fluorine’s van der Waals interactions .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Analysis: Validate activity across multiple concentrations (e.g., IC curves in enzymatic assays) to rule out off-target effects .
- Structural Analog Comparison: Compare with derivatives lacking the trifluoromethyl group to isolate its contribution .
- Orthogonal Assays: Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation .
Advanced: How can computational modeling guide SAR studies?
Answer:
- Molecular Dynamics (MD) Simulations: Predict conformational stability of the piperidine ring in aqueous vs. lipid environments .
- Docking Studies: Map interactions with residues in target proteins (e.g., hydrogen bonds with pyridine nitrogen; hydrophobic contacts with trifluoromethyl) .
- ADMET Prediction Tools: Use SwissADME or Schrödinger QikProp to optimize logP, solubility, and CYP450 inhibition profiles .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage: In sealed containers under nitrogen at –20°C to prevent hydrolysis .
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
- Waste Disposal: Neutralize with dilute HCl before incineration .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Catalyst Efficiency: Replace Pd catalysts with cheaper Ni-based systems for cost reduction, though reaction monitoring is critical .
- Purification: Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or switch to recrystallization for higher yields .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How to assess metabolic stability in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
